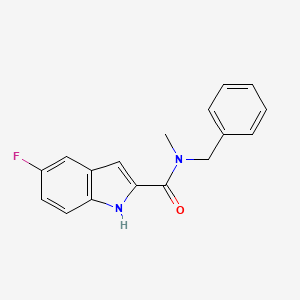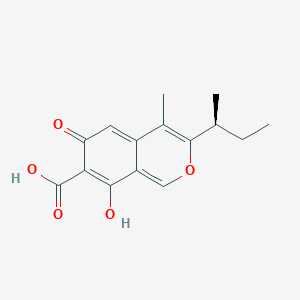
Ascochitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ascochitine is a polyketide-derived secondary metabolite produced by species in the Didymellaceae family, including Ascochyta species pathogens of cool-season food legumes . It is structurally similar to the well-known mycotoxin citrinin and exhibits broad-spectrum phytotoxicity and antimicrobial activities .
Méthodes De Préparation
The biosynthesis of ascochitine involves the methylation of a hexaketide, followed by cyclization, reduction to the aldehyde, dehydration, and eventually oxidation of the methyl group at C(7) to a carboxy group . Various synthetic approaches have been tried to synthesize the precursors, including the use of 1,3-dithians, an organo-lithium equivalent to the Friedel–Crafts reagent, and phase-transfer reactions . Industrial production methods typically involve culturing Ascochyta fabae on Czapek Dox nutrients supplemented with hot water extracts of the host plant, Vicia faba .
Analyse Des Réactions Chimiques
Ascochitine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate, sodium hydroxide, and various organo-lithium compounds . Major products formed from these reactions include aldehydes and carboxylic acids .
Applications De Recherche Scientifique
Ascochitine has several scientific research applications. In chemistry, it is used to study the biosynthesis of polyketides and the mechanisms of enzyme-bound ester reductions . In biology, it is used to investigate the pathogenicity of legume-associated Ascochyta species and their interactions with host plants . In medicine, this compound’s antimicrobial properties are of interest for developing new antibiotics . In industry, it is used as a model compound for studying the production of secondary metabolites in fungi .
Mécanisme D'action
Ascochitine exerts its effects through the inhibition of various cellular processes in plants and microbes. It is mainly produced from mature hyphae at the site of pycnidial formation, suggesting a possible protective role against other microbial competitors in nature . The compound targets cellular machineries and interferes with host immune responses, leading to phytotoxicity and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Ascochitine is structurally similar to citrinin, a well-known mycotoxin produced by fungal species in the genera Aspergillus, Monascus, and Penicillium . Both compounds exhibit broad-spectrum phytotoxicity and antimicrobial activities . this compound is unique in its specific production by Ascochyta species and its role in the pathogenicity of legume-associated fungi . Other similar compounds include ascochlorin, ascofuranol, and ascosalitoxin, which are also produced by Ascochyta species and exhibit similar biological activities .
Propriétés
Numéro CAS |
3615-05-2 |
|---|---|
Formule moléculaire |
C15H16O5 |
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
3-[(2S)-butan-2-yl]-8-hydroxy-4-methyl-6-oxoisochromene-7-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-4-7(2)14-8(3)9-5-11(16)12(15(18)19)13(17)10(9)6-20-14/h5-7,17H,4H2,1-3H3,(H,18,19)/t7-/m0/s1 |
Clé InChI |
DZBCEUTUWOWUDY-ZETCQYMHSA-N |
SMILES isomérique |
CC[C@H](C)C1=C(C2=CC(=O)C(=C(C2=CO1)O)C(=O)O)C |
SMILES canonique |
CCC(C)C1=C(C2=CC(=O)C(=C(C2=CO1)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


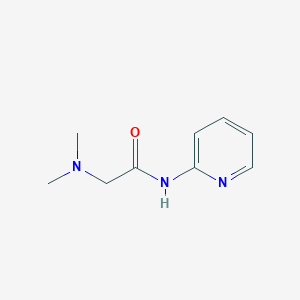
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
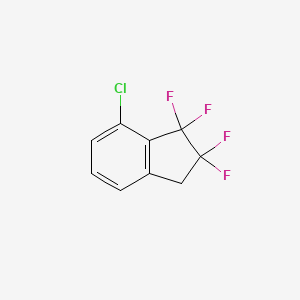
![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)
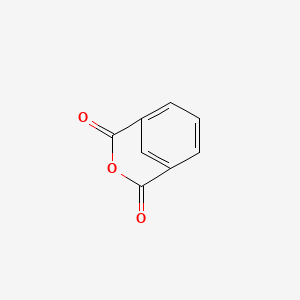
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)
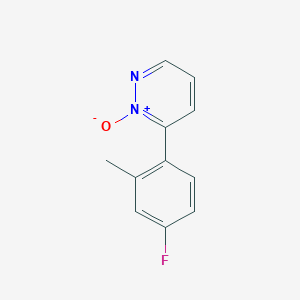

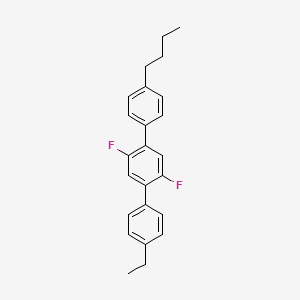
![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14171421.png)
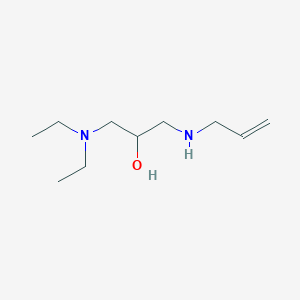
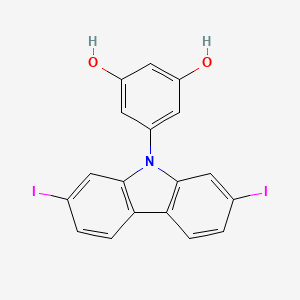
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
